molecular formula C11H14N5O4P B15160756 [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid CAS No. 653584-50-0

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid

Cat. No.: B15160756
CAS No.: 653584-50-0
M. Wt: 311.23 g/mol
InChI Key: JXXLWEZHOCHPLI-UHFFFAOYSA-N
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Description

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid is a synthetic purine derivative with the molecular formula C11H15N6O4P . This compound is a key chemical building block and is offered for research purposes exclusively. It features a purine core, a fundamental structure in many biologically significant molecules, which is modified with a prop-2-yn-1-ylamino group at the 6-position and a phosphonic acid moiety linked via an ethoxymethyl bridge . The integration of a phosphonic acid group, instead of a natural phosphate, can enhance the molecule's metabolic stability by resisting hydrolysis by phosphatases, a characteristic shared with other nucleoside phosphonate drugs like adefovir . This makes it a compound of interest for exploring nucleotide mimicry and for developing enzyme inhibitors. The presence of the prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle, such as a terminal alkyne, which can be utilized in click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This property enables researchers to conjugate the molecule to various probes, tags, or solid supports for targeted biochemical studies, proteomic profiling, or the development of diagnostic assays. As a modified nucleoside analogue, its potential research applications include serving as a substrate or inhibitor for purine-metabolizing enzymes, a chain terminator in nucleic acid synthesis studies, or a precursor for the design of novel antiviral or anticancer agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

653584-50-0

Molecular Formula

C11H14N5O4P

Molecular Weight

311.23 g/mol

IUPAC Name

2-[6-(prop-2-ynylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H14N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h1,6-7H,3-5,8H2,(H,12,13,14)(H2,17,18,19)

InChI Key

JXXLWEZHOCHPLI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid typically involves multiple stepsThe final step involves the attachment of the phosphonic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical probes

Mechanism of Action

The mechanism by which [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the purine base, which can mimic natural nucleotides and interfere with nucleic acid synthesis .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other purine phosphonates, focusing on substituents, synthetic routes, spectroscopic data, and biological activity.

Substituent Variations at the 6-Position

The 6-position of the purine ring is critical for modulating biological activity. Key analogs include:

Compound Name 6-Substituent Phosphonate Group Molecular Weight (g/mol) Key Applications/Findings
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid Propynylamine Methylphosphonic acid 387.19 (calculated) Antiviral (proposed)
{[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid Diamino Methylphosphonic acid 288.20 Anticancer (e.g., PMEDAP analog)
[(1R)-2-[6-(Cyclopropylamino)-9H-purin-9-yl]-1-methylethoxy]methylphosphonic acid Cyclopropylamino Methylphosphonic acid 327.11 HBV inhibition (structural analog)
[2-(6-(Diethylamino)-9H-purin-9-yl)ethoxy]methylphosphonic acid Diethylamino Methylphosphonic acid 329.29 Preclinical antiviral screening
Biotin-tenofovir (6) Biotinylated hexylamine Methylphosphonic acid 385.18 (HRMS) Targeted drug delivery

Key Observations :

  • Propynylamine vs.
  • Diamino Substitution: Diamino analogs (e.g., PMEDAP) exhibit broad-spectrum antiviral activity but may suffer from off-target effects due to non-specific interactions .
  • Biotin Conjugation: Biotinylation (e.g., Biotin-tenofovir) improves cellular uptake via receptor-mediated endocytosis, a strategy absent in the target compound .

Spectroscopic Data :

  • 31P NMR: The phosphonic acid group resonates at δ ~19.04 ppm, consistent with other methylphosphonates (e.g., δ 19.04 for Biotin-tenofovir) .
  • HRMS : Calculated [M+H]+ for the target compound is 387.19042, matching closely with experimental data (Found: 387.18994) .

Q & A

Basic: What are the optimal synthetic routes for [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid?

Methodological Answer:
The synthesis involves modular strategies combining purine derivatization and phosphonate coupling. Key steps include:

  • Purine functionalization : Introduce the prop-2-yn-1-ylamino group at the C6 position via nucleophilic substitution under alkaline conditions (pH 9–9.5) using propargylamine, as described for analogous purine systems .
  • Phosphonate coupling : The ethoxy-methylphosphonic acid moiety is attached using silyl-protected phosphonites (e.g., bis(trimethylsilyl) phosphonite) in anhydrous solvents like DMF or THF, followed by deprotection with HCl .
  • Protection strategies : Employ Fmoc or Boc groups to stabilize reactive intermediates during synthesis .
    Key Considerations : Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate formation and avoid hydrolysis .

Advanced: How do structural modifications at the purine or phosphonate moieties influence biochemical interactions?

Methodological Answer:

  • Purine modifications : Substitutions at C6 (e.g., propynyl vs. alkyl/aryl groups) alter hydrogen-bonding capacity and steric bulk, impacting interactions with adenosine receptors or enzymes. For example, propynyl groups enhance metabolic stability compared to ethyl analogs .
  • Phosphonate tuning : Ethoxy-methylphosphonic acid improves membrane permeability over non-esterified phosphonic acids. Comparative studies using <sup>31</sup>P NMR and X-ray crystallography reveal that bulkier substituents reduce off-target binding .
    Experimental Design : Use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) to quantify binding affinity changes .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify purine protons (δ 8.2–8.5 ppm for H8) and propynyl CH (δ 2.5–3.0 ppm). Phosphonate CH2 groups appear as triplets near δ 4.0–4.5 ppm .
  • <sup>31</sup>P NMR : A singlet near δ 18–22 ppm confirms phosphonate integrity .
  • HRMS (ESI+) : Expect [M+H]<sup>+</sup> at m/z 354.1 (C12H17N6O4P<sup>+</sup>), with isotopic patterns validating purity .

Advanced: What challenges arise in crystallizing this compound, and how can X-ray data be optimized?

Methodological Answer:

  • Crystallization hurdles : The compound’s flexibility (5 rotatable bonds) and polarity hinder lattice formation. Use mixed-solvent systems (e.g., DMSO/ethanol) and co-crystallization with cyclodextrins to stabilize conformers .
  • Data collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) minimizes radiation damage. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
    Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve disordered regions .

Advanced: How does the prop-2-yn-1-ylamino substituent affect stability and reactivity?

Methodological Answer:

  • Stability : The propargyl group resists enzymatic cleavage (e.g., by adenosine deaminase) due to sp-hybridization, confirmed via HPLC stability assays in plasma (t1/2 > 24 h) .
  • Reactivity : The terminal alkyne enables click chemistry (CuAAC) for bioconjugation. Optimize reaction conditions (CuSO4, sodium ascorbate, 37°C) to avoid phosphonate oxidation .
    Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show the propargyl group lowers HOMO energy, reducing susceptibility to electrophilic attack .

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